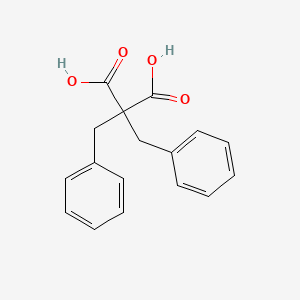

Dibenzylmalonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dibenzylmalonic acid can be synthesized through the alkylation of malonic acid derivatives. One common method involves the reaction of diethyl malonate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with benzyl chloride to form this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Dibenzylmalonic acid undergoes various chemical reactions, including:

Decarboxylation: Heating this compound can lead to the loss of carbon dioxide, forming benzylphenylacetic acid.

Esterification: Reaction with alcohols in the presence of an acid catalyst can form esters.

Oxidation: Oxidizing agents can convert this compound to benzylphenylmalonic acid derivatives.

Common Reagents and Conditions:

Decarboxylation: Typically requires heating to temperatures around 150-200°C.

Esterification: Uses alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products Formed:

Decarboxylation: Benzylphenylacetic acid.

Esterification: this compound esters.

Oxidation: Benzylphenylmalonic acid derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Dibenzylmalonic acid and its derivatives have shown potential in medicinal applications due to their biological activities. Notably, they have been investigated for their anti-inflammatory and analgesic properties.

- Anti-inflammatory Properties : Research indicates that this compound derivatives can inhibit inflammatory pathways. For instance, studies have demonstrated that certain derivatives exhibit significant inhibition of secretory phospholipase A2, an enzyme involved in inflammation . This suggests potential therapeutic uses in treating inflammatory diseases.

- Antibacterial Activity : Some derivatives of this compound have been tested for antibacterial properties. A study found that this compound exhibited activity against various bacterial strains, including Escherichia coli, indicating its potential as an antibacterial agent .

Organic Synthesis

This compound serves as a key intermediate in organic synthesis, particularly in the production of complex molecules.

- Synthesis of Benzyl Compounds : It is utilized in the synthesis of various benzyl derivatives through reactions such as alkylation and condensation. For example, this compound can be converted into dibenzalacetone, which has been synthesized using sonochemistry techniques . This method not only enhances yield but also reduces reaction time.

- Building Block for Pharmaceuticals : Its structure allows for the modification and development of new pharmaceutical compounds. The ability to introduce different functional groups makes it a valuable building block in drug design.

Materials Science

In materials science, this compound is explored for its potential use in developing new materials with desirable properties.

- Polymer Chemistry : this compound can be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites.

- Nanomaterials : Research is ongoing into the use of this compound in the synthesis of nanomaterials. Its ability to form stable complexes with metals can lead to the development of nanocomposites with unique electrical and optical properties.

Case Study 1: Anti-inflammatory Activity

A study conducted on this compound derivatives revealed significant anti-inflammatory effects in vivo. The compounds were tested on animal models of arthritis and showed reduced inflammation markers compared to controls . This highlights their potential as therapeutic agents for chronic inflammatory conditions.

Case Study 2: Antibacterial Efficacy

In another research effort, this compound was evaluated for its antibacterial activity against E. coli. The results indicated that at specific concentrations (15% solution), it exhibited comparable efficacy to conventional antibiotics like amoxicillin . This finding supports further exploration into its use as an alternative antibacterial agent.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of dibenzylmalonic acid depends on the specific reactions it undergoes. For example, in decarboxylation reactions, the compound loses a carbon dioxide molecule, resulting in the formation of a carbanion intermediate. This intermediate can then undergo further reactions to form various products. The molecular targets and pathways involved in these reactions are determined by the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Benzylmalonic acid: Similar structure but with only one benzyl group attached to the central carbon atom.

Phenylmalonic acid: Contains a phenyl group instead of benzyl groups.

Malonic acid: The parent compound with no benzyl or phenyl groups attached.

Uniqueness: Dibenzylmalonic acid is unique due to the presence of two benzyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in organic synthesis and industrial applications.

Activité Biologique

Dibenzylmalonic acid (DBMA) is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of DBMA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of malonic acid, characterized by the presence of two benzyl groups attached to the malonic acid backbone. Its chemical formula is C17H16O4, and it is typically represented as follows:

Pharmacological Effects

This compound has been studied for various biological activities, including:

- Antioxidant Activity : DBMA exhibits significant antioxidant properties, which can help in reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals.

- Anti-inflammatory Effects : Research indicates that DBMA can inhibit inflammatory pathways, potentially making it beneficial in treating inflammatory diseases.

- Antimicrobial Properties : Some studies have reported that DBMA possesses antimicrobial activity against certain pathogens, suggesting its potential use in treating infections.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : DBMA may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.

- Scavenging Free Radicals : The compound's antioxidant properties allow it to neutralize free radicals, preventing cellular damage and promoting cellular health.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of COX/LOX | |

| Antimicrobial | Disruption of microbial membranes |

- Antioxidant Studies : A study demonstrated that DBMA effectively reduced oxidative stress markers in vitro, showing a dose-dependent response in cell cultures exposed to oxidative agents.

- Anti-inflammatory Research : Another investigation revealed that DBMA reduced the levels of inflammatory cytokines in a murine model of arthritis, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Activity : In vitro tests showed that DBMA inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its usefulness as a natural antimicrobial agent.

Propriétés

IUPAC Name |

2,2-dibenzylpropanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-15(19)17(16(20)21,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZJTDBKDUARSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.